molecular formula C11H9NO4 B15360272 Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate

Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate

Cat. No.: B15360272
M. Wt: 219.19 g/mol
InChI Key: NGIRIUDWRXAUHZ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate is a heterocyclic compound featuring an indoline backbone substituted with two ketone groups at positions 2 and 3, a methyl group at position 1, and a methyl ester at position 4. This compound is synthesized via oxidation of methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate using potassium permanganate in DMF, yielding a 71.3% product with a melting point exceeding 200°C . Its structural characterization by $ ^1H $-NMR (DMSO-$ d_6 $) reveals distinct signals for the methyl groups (δ 2.85 and 4.03) and aromatic protons (δ 7.37–8.79), confirming the dioxoindoline framework .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

methyl 1-methyl-2,3-dioxoindole-6-carboxylate

InChI

InChI=1S/C11H9NO4/c1-12-8-5-6(11(15)16-2)3-4-7(8)9(13)10(12)14/h3-5H,1-2H3

InChI Key

NGIRIUDWRXAUHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)OC)C(=O)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as indole or its derivatives.

  • Oxidation: The indole ring undergoes oxidation to introduce the dioxo functionality.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Nucleophilic Additions at Carbonyl Groups

The 2,3-dioxo moiety undergoes nucleophilic attacks, enabling diverse functionalization:

Reaction with Amines

  • Example : Condensation with hydrazines to form hydrazones.

  • Conditions : Ethanol, reflux (6–8 hours).

  • Outcome : Formation of Schiff base derivatives with potential bioactivity.

Grignard Reagent Addition

  • Example : Reaction with methylmagnesium bromide.

  • Site Selectivity : Attack occurs preferentially at the 3-keto group due to steric and electronic factors .

  • Product : Tertiary alcohol intermediate, which can dehydrate to form α,β-unsaturated ketones.

Cyclization and Dimerization Reactions

The compound participates in cycloaddition and dimerization processes:

Dimerization via 1,3-Dipolar Cycloaddition

  • Reagents : Proline (catalyst), polar solvents (methanol/dioxane).

  • Conditions : 70°C, 1 hour .

  • Outcome : Formation of spiro-dimeric structures with regio- and stereoselectivity.

Mechanistic Insight :
Density functional theory (DFT) studies reveal a polar transition state stabilized by methanol, lowering activation energy (ΔEₐ) by 12–15 kcal/mol compared to nonpolar solvents .

Palladium-Catalyzed Carbonylation

  • Catalyst : Pd(II) complexes.

  • Conditions : CO atmosphere, 80–100°C.

  • Product : Quinoline-2,3-dione derivatives via insertion of CO into the indoline framework .

Hydrolysis and Ester Functionalization

The methyl ester group undergoes hydrolysis under acidic/basic conditions:

Acidic Hydrolysis

  • Reagents : HCl (concentrated), H₂O.

  • Conditions : Reflux, 4–6 hours.

  • Product : 1-Methyl-2,3-dioxoindoline-6-carboxylic acid.

Basic Hydrolysis

  • Reagents : NaOH (aqueous).

  • Conditions : Room temperature, 2 hours.

  • Yield : >85%.

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes substitution reactions:

Nitration

  • Reagents : HNO₃/H₂SO₄.

  • Site Selectivity : Para to the ester group (position 5) .

  • Application : Intermediate for nitro-reduction to amines.

Halogenation

  • Example : Bromination using N-bromosuccinimide (NBS).

  • Conditions : DMF, 50°C, 3 hours .

  • Product : 5-Bromo derivative (yield: 72%).

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield
N-AlkylationNaH, MeI/DMFMethyl-substituted indoline47%
Hydrazone FormationHydrazine/EtOH, refluxSchiff base derivatives60–75%
DimerizationProline, MeOH/dioxaneSpiro-dimeric compound82%
Ester HydrolysisHCl/H₂O, refluxCarboxylic acid derivative>85%
BrominationNBS/DMF5-Bromo-substituted indoline72%

Mechanistic and Computational Insights

  • DFT Studies : The 3-keto group exhibits higher electrophilicity (Fukui indices: f⁻ = 0.15 vs. f⁻ = 0.09 for 2-keto), directing nucleophilic attacks .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and heterocyclic frameworks. Further studies exploring its catalytic asymmetric reactions or photochemical transformations are warranted.

Scientific Research Applications

Chemistry: In chemistry, Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives are being explored for their therapeutic potential in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the biological or chemical context in which it is used. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in functional groups, substituent positions, and physicochemical properties:

Compound Name CAS RN Molecular Formula Substituents/Modifications Melting Point/Properties Key Applications/Notes
Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate [4382-54-1] C${11}$H$9$NO$_4$ 1-methyl, 2,3-dioxo, 6-COOCH$_3$ >200°C Intermediate in alkaloid synthesis
Methyl 2-oxoindoline-6-carboxylate [14192-26-8] C${10}$H$9$NO$_3$ 2-oxo, 6-COOCH$_3$ (lacks 1-methyl and 3-oxo) Similarity score: 0.84 Pharmaceutical precursor
Methyl 2,3-dioxoindoline-7-carboxylate [103030-10-0] C${10}$H$7$NO$_5$ 2,3-dioxo, 7-COOCH$_3$ (positional isomer) Similarity score: 0.79 Reactivity in C–H functionalization
2,3-Dioxoindoline-6-carboxylic acid [101870-10-4] C$9$H$5$NO$_4$ 2,3-dioxo, 6-COOH (free acid vs. ester) pKa: 3.31 Enhanced solubility for biological assays
Methyl 1-acetyl-2-oxoindoline-6-carboxylate N/A C${12}$H${11}$NO$_4$ 1-acetyl, 2-oxo, 6-COOCH$_3$ Nintedanib impurity Pharmacological studies

Functional Group and Reactivity Comparisons

  • Dioxo vs. Mono-oxo Groups: The presence of 2,3-diketones in the target compound enhances electrophilicity at these positions, facilitating nucleophilic additions or condensations, as seen in cobalt-catalyzed C–H functionalization reactions . In contrast, mono-oxo analogs (e.g., Methyl 2-oxoindoline-6-carboxylate) exhibit reduced reactivity due to fewer electron-withdrawing groups .
  • Ester vs. Acid Derivatives : The methyl ester in the target compound improves lipid solubility compared to the free acid (2,3-dioxoindoline-6-carboxylic acid), which has a predicted pKa of 3.31 and higher aqueous solubility .
  • Substituent Position Effects : Positional isomers, such as Methyl 2,3-dioxoindoline-7-carboxylate, show distinct electronic and steric profiles, influencing their utility in synthetic pathways .

Biological Activity

Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure that contributes to its biological activity. The compound's molecular formula is C10H9N1O4C_{10}H_{9}N_{1}O_{4}, and it features both a dioxo and a carboxylate functional group, which are crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit specific proteases, which are vital for viral replication. For instance, it has been tested against the SARS-CoV-2 main protease (Mpro), demonstrating significant inhibition efficacy in vitro .
  • Anti-inflammatory Effects :
    • Studies indicate that compounds similar to this compound exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation .
  • Antitumor Activity :
    • There is evidence suggesting that this class of compounds can interfere with tumor cell proliferation and migration through the inhibition of key signaling pathways such as the Src family kinases .

Case Studies

  • SARS-CoV-2 Protease Inhibition :
    • A study demonstrated that derivatives of this compound significantly inhibited the SARS-CoV-2 main protease (Mpro), leading to improved survival rates and reduced viral loads in infected mice .
  • Anti-tuberculosis Activity :
    • Another research highlighted the potential of this compound in anti-tuberculosis applications, showcasing its ability to inhibit the growth of Mycobacterium tuberculosis .
  • Cytotoxicity in Cancer Cells :
    • In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Data Tables

StudyBiological ActivityIC50 ValueReference
Inhibition of SARS-CoV-2 MproSignificant inhibition0.035 μM
Anti-tuberculosisGrowth inhibitionNot specified
Cytotoxicity in cancer cellsInduced apoptosisVariable across cell lines

Q & A

Q. What role does the dioxoindoline moiety play in modulating biological target selectivity?

  • Methodology :
  • SAR Studies : Synthesize analogs with modified dioxo groups (e.g., mono-oxo or thio derivatives) and test activity .
  • Crystallography : Resolve target-ligand co-crystal structures to identify hydrogen-bonding interactions .

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